molecular formula C21H20BrN3O3S2 B15010262 2-bromo-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

2-bromo-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B15010262
M. Wt: 506.4 g/mol
InChI Key: BANPGPBKZNQJJY-UHFFFAOYSA-N
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Description

2-bromo-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a bromine atom, and a benzothiazole moiety

Preparation Methods

The synthesis of 2-bromo-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the bromine atom and the benzamide group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-bromo-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-bromo-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-bromo-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide can be compared with other similar compounds, such as:

  • 2-bromo-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
  • 3-bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide

These compounds share structural similarities but differ in specific functional groups or moieties, which can lead to differences in their chemical reactivity and biological activity .

Properties

Molecular Formula

C21H20BrN3O3S2

Molecular Weight

506.4 g/mol

IUPAC Name

2-bromo-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C21H20BrN3O3S2/c22-16-6-2-1-5-15(16)20(27)24-13-7-8-17-18(10-13)30-21(25-17)29-12-19(26)23-11-14-4-3-9-28-14/h1-2,5-8,10,14H,3-4,9,11-12H2,(H,23,26)(H,24,27)

InChI Key

BANPGPBKZNQJJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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